molecular formula C20H15Cl2N3O2 B2905218 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339027-99-5

1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B2905218
CAS RN: 339027-99-5
M. Wt: 400.26
InChI Key: KMYDWBFKYIUKDZ-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine (DCMIP) is a novel small molecule that has been studied for its potential applications in medicine and biochemistry. DCMIP is a substituted imidazopyridine derivative, which is a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms. DCMIP has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, DCMIP has been explored for its potential use in the development of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

Pharmacophore Design and Inhibitory Activity

One area of application is in the design of pharmacophores aimed at inhibiting p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. Compounds with imidazole scaffolds, including 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine, have been reviewed for their selective inhibition properties. These inhibitors target the ATP pocket of p38 MAP kinase, offering potential for designing drugs with higher selectivity and potency for inflammatory diseases (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Optical Sensors and Fluorescent Chemosensors

The compound's derivatives have been explored for their use in optical sensors and fluorescent chemosensors. Heterocyclic compounds, including imidazole derivatives, are pivotal in synthesizing sensors due to their ability to facilitate various weak interactions, making them highly applicable in detecting different enzymes and receptors in biological systems. This indicates a broad utility in medicinal chemistry and bioanalytical applications (Jindal, G., & Kaur, N., 2021).

Synthesis and Transformation

Another significant application involves the synthesis and transformation of phosphorylated derivatives of imidazoles. These compounds, including 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine, exhibit a range of chemical and biological properties, such as insectoacaricidal and anti-hypertensive activities. Their synthesis generally utilizes metallic derivatives of imidazole and phosphorus halides, highlighting their versatility in organic chemistry and potential for developing new pharmaceuticals (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

Medicinal Chemistry and Drug Development

The compound's framework is integral to medicinal chemistry, particularly in the development of kinase inhibitors. Imidazo[4,5-b]pyridine derivatives, including the specific compound , are highlighted for their therapeutic applications, indicating their potential in creating drugs with enhanced pharmacokinetic profiles and efficiency. The structural motif of imidazo[4,5-b]pyridine is crucial in exploring novel compounds for various medicinal purposes, demonstrating the compound's significance in drug discovery and development (Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C., 2021).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c1-26-16-8-5-13(6-9-16)20-24-19-18(3-2-10-23-19)25(20)27-12-14-4-7-15(21)11-17(14)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDWBFKYIUKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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